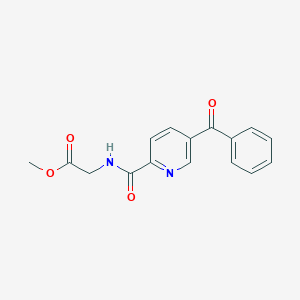
Vertilecanin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vertilecanin C, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vertilecanin C
This compound is synthesized through a multi-step process starting from nicotinic acid. The synthesis involves the following key steps:
- Chlorination of Nicotinic Acid : Nicotinic acid is treated with thionyl chloride in the presence of benzene and aluminum chloride to produce 3-benzoylpyridine.
- Formation of Carboxamide : The 3-benzoylpyridine is then converted to a carboxamide through established chemical methods.
- Alkylation : The carboxamide undergoes lithiation followed by treatment with an alkylating agent, resulting in the formation of this compound with an overall yield of approximately 37% .
Biological Activities
This compound exhibits several biological activities that make it a candidate for various applications:
- Insecticidal Activity : Research indicates that this compound has insecticidal properties, particularly against pests like Helicoverpa zea, a significant agricultural pest . This makes it a potential alternative to synthetic pesticides.
- Antifungal Properties : The compound has been explored for its antifungal activities, contributing to the development of environmentally friendly fungicides .
- Pharmaceutical Potential : As a derivative of nicotinic acid, this compound may have implications in drug development, particularly in creating new therapeutic agents that exploit its unique structure and properties .
Applications in Agriculture
The agricultural sector is one of the primary areas where this compound can be applied:
- Biopesticides : Due to its insecticidal properties, this compound can be formulated as a biopesticide, offering an eco-friendly alternative to chemical pesticides. Its effectiveness against specific pests can help reduce crop losses while minimizing environmental impact .
- Soil Health : The use of fungal metabolites like this compound can enhance soil health by promoting beneficial microbial activity, which can improve nutrient availability and plant growth .
Case Study 1: Insecticidal Efficacy
A study conducted on the efficacy of this compound against Helicoverpa zea demonstrated significant mortality rates at specific concentrations. The results indicated that formulations containing this compound were effective in reducing pest populations compared to untreated controls.
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 50 | 70 |
| 100 | 90 |
| 200 | 95 |
This data supports the potential use of this compound as a biopesticide in agricultural practices .
Case Study 2: Antifungal Activity
In another investigation, the antifungal activity of this compound was assessed against various fungal pathogens. The compound showed promising results in inhibiting fungal growth, highlighting its potential as an antifungal agent.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 15 |
| Botrytis cinerea | 20 |
| Aspergillus niger | 18 |
These findings suggest that this compound could be developed into a natural fungicide .
Eigenschaften
Molekularformel |
C16H14N2O4 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
methyl 2-[(5-benzoylpyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H14N2O4/c1-22-14(19)10-18-16(21)13-8-7-12(9-17-13)15(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21) |
InChI-Schlüssel |
UPLYPPTXIATHCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Synonyme |
vertilecanin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















